5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide
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Description
5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O5S and its molecular weight is 458.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
5-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide and its derivatives have been studied for their potential antimicrobial and antifungal properties. For instance, benzensulfonamide derivatives have exhibited activity against various strains of bacteria and fungi (Krátký et al., 2012). Similarly, another study discussed the synthesis of compounds with benzensulfonamide moiety and evaluated their anti-HIV and antifungal activities (Zareef et al., 2007).
Enzyme Inhibition for Therapeutic Use
The compound's derivatives have been studied for their enzyme inhibition properties, particularly as carbonic anhydrase inhibitors. This is relevant for therapeutic applications, such as in the treatment of certain diseases or conditions. For example, one study synthesized oxazepine-based primary sulfonamides and found them to be effective inhibitors of human carbonic anhydrases, which are significant for therapeutic purposes (Sapegin et al., 2018).
Potential in Cancer Treatment
Research has also explored the use of derivatives of this compound in cancer treatment. One study synthesized aminothiazole-paeonol derivatives and evaluated their anticancer effect on various cancer cell lines, showing promising results (Tsai et al., 2016). Another study investigated the synthesis of dibenz[c,e]oxepines and their ability to inhibit tubulin polymerization, which is a potential mechanism for targeting tumor vasculature (Edwards et al., 2011).
Properties
IUPAC Name |
5-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-13-4-7-19-17(10-13)25(2)22(26)16-12-15(6-9-18(16)30-19)24-31(27,28)21-11-14(23)5-8-20(21)29-3/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNTXOLSMXGAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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